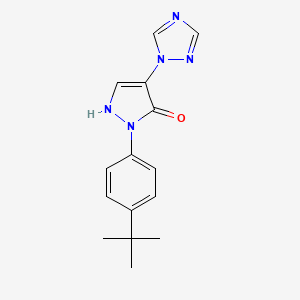

1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Descripción

1-(4-tert-Butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a tert-butylphenyl group at position 1 and a 1,2,4-triazole moiety at position 2. Its synthesis typically involves coupling reactions between substituted pyrazoles and triazole precursors under catalytic conditions .

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-15(2,3)11-4-6-12(7-5-11)20-14(21)13(8-17-20)19-10-16-9-18-19/h4-10,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYCTPPFUFTSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C(=CN2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the triazole ring: The pyrazole intermediate can then be reacted with an azide compound in the presence of a copper catalyst to form the triazole ring.

Attachment of the tert-butylphenyl group: This step involves a Friedel-Crafts alkylation reaction where the triazole-pyrazole intermediate is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazole rings, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The triazole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tert-butylphenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

- Structure : Replaces the pyrazole ring with a thiazole core.

- Key Difference : Thiazole’s sulfur atom enhances π-stacking interactions but reduces metabolic stability compared to pyrazole derivatives.

1-(4-tert-butylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

- Structure : Substitutes the 1,2,4-triazole with a 1,2,3-triazole and adds a carboxylic acid group.

- Activity : Used as a chelating agent in metal-organic frameworks (MOFs), with logP = 3.2 indicating moderate lipophilicity .

- Key Difference : The carboxylic acid group enables coordination chemistry applications, unlike the hydroxyl group in the target compound.

4-Benzyl-5-(4-tert-butylphenyl)-4H-[1,2,4]triazole-3-thiol

- Structure : Features a thiol (-SH) group and benzyl substituent.

- Activity : Demonstrates antioxidant properties (EC₅₀ = 15 μM in DPPH assays) due to radical scavenging by the thiol group .

- Key Difference : Thiol groups improve redox activity but increase susceptibility to oxidation.

Pharmacokinetic and Toxicity Profiles

Actividad Biológica

1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole and triazole classes, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure

The chemical structure of 1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and triazole moieties exhibit significant antimicrobial properties. In a study by Burguete et al., a series of pyrazole derivatives were synthesized and tested against various bacterial strains including E. coli and S. aureus. The presence of specific substituents was found to enhance antimicrobial activity significantly .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 2 | S. aureus | 16 µg/mL |

| 3 | Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. For instance, a study demonstrated that certain pyrazole compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound exhibited up to 85% inhibition at a concentration of 10 µM compared to dexamethasone .

Anticancer Properties

The anticancer activity of pyrazole derivatives is another area of interest. A study highlighted that compounds with triazole rings showed promising results in inducing apoptosis in cancer cell lines through the activation of caspase pathways . Specifically, the compound increased p53 expression levels in MCF-7 cells, leading to enhanced apoptotic activity.

The mechanisms through which 1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting enzymes involved in inflammatory pathways or microbial metabolism.

- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have documented the biological activities of related compounds:

- Study on Anti-inflammatory Activity : A novel series of pyrazole derivatives were synthesized and tested for anti-inflammatory effects using carrageenan-induced edema models in mice. The most active compounds showed comparable efficacy to indomethacin .

- Antimicrobial Activity Study : A group of novel pyrazoles was tested against multiple bacterial strains with MIC values indicating strong antibacterial properties, particularly against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.